molecular formula C10H10O4S B6204157 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-carboxylic acid CAS No. 1785527-60-7

1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-carboxylic acid

Cat. No.: B6204157
CAS No.: 1785527-60-7
M. Wt: 226.2
InChI Key:
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Description

1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-carboxylic acid is a sulfur-containing heterocyclic compound. It belongs to the class of benzothiopyrans, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a benzothiopyran ring system with a carboxylic acid group at the 7-position and a 1,1-dioxo functional group, indicating the presence of two oxygen atoms double-bonded to the sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-carboxylic acid typically involves the following steps:

    Formation of the Benzothiopyran Ring: The initial step involves the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, with an appropriate electrophile. This reaction is often carried out under acidic or basic conditions to facilitate ring closure.

    Oxidation: The sulfur atom in the benzothiopyran ring is oxidized to form the 1,1-dioxo group. Common oxidizing agents used for this purpose include hydrogen peroxide (H₂O₂) or peracids like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the 1,1-dioxo group to a thioether or thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thioether or thiol derivatives.

    Substitution: Halogenated or nitrated benzothiopyran derivatives.

Scientific Research Applications

1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.

    Biological Studies: The compound is used to study the biological activity of benzothiopyran derivatives, including their interactions with enzymes and receptors.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s 1,1-dioxo group and carboxylic acid moiety play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid
  • 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-carboxylic acid

Comparison

Compared to its analogs, 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-carboxylic acid is unique due to the position of the carboxylic acid group at the 7-position. This positional difference can significantly influence the compound’s chemical reactivity, biological activity, and potential applications. For instance, the 7-carboxylic acid derivative may exhibit different binding affinities and selectivities towards biological targets compared to the 4- or 6-carboxylic acid derivatives.

Properties

CAS No.

1785527-60-7

Molecular Formula

C10H10O4S

Molecular Weight

226.2

Purity

95

Origin of Product

United States

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